REACTION_CXSMILES
|
[OH:1][C:2]1[CH:10]=[CH:9][CH:8]=[C:7]2[C:3]=1[CH:4]=[CH:5][NH:6]2.[H-].[Na+].[N+](C1C=C(S(O[CH2:26][C@@H:27]2[O:29][CH2:28]2)(=O)=O)C=CC=1)([O-])=O>CN(C)C=O.C(OCC)(=O)C.CCCCCCC>[O:29]1[CH2:28][CH:27]1[CH2:26][O:1][C:2]1[CH:10]=[CH:9][CH:8]=[C:7]2[C:3]=1[CH:4]=[CH:5][NH:6]2 |f:1.2|
|
Name
|
|
Quantity
|
0.08 g
|
Type
|
reactant
|
Smiles
|
OC1=C2C=CNC2=CC=C1
|
Name
|
|
Quantity
|
1.5 mL
|
Type
|
solvent
|
Smiles
|
CN(C=O)C
|
Name
|
|
Quantity
|
0.02 g
|
Type
|
reactant
|
Smiles
|
[H-].[Na+]
|
Name
|
|
Quantity
|
0.51 mmol
|
Type
|
reactant
|
Smiles
|
[N+](=O)([O-])C=1C=C(C=CC1)S(=O)(=O)OC[C@H]1CO1
|
Name
|
crude product
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(C)(=O)OCC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CCCCCCC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(C)(=O)OCC
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
C(C)(=O)OCC
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
After 3 hour the reaction mixture was poured into a separatory funnel
|
Duration
|
3 h
|
Type
|
WASH
|
Details
|
The organic layer was washed 3 times with a 10% solution of sodium carbonate in water
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
the organic layer was dried with sodium sulfate
|
Type
|
CUSTOM
|
Details
|
the solvent was removed by reduced pressure
|
Type
|
CUSTOM
|
Details
|
to yield crude product
|
Type
|
ADDITION
|
Details
|
Celite® (approximately 3 grams) was added
|
Type
|
CUSTOM
|
Details
|
followed by removal of the solvent under reduced pressure
|
Type
|
CUSTOM
|
Details
|
The Celite®/reaction mixture
|
Type
|
TEMPERATURE
|
Details
|
increasing
|
Type
|
CONCENTRATION
|
Details
|
the ethyl acetate concentration to 60% over 40 column volumes
|
Name
|
|
Type
|
product
|
Smiles
|
O1C(C1)COC1=C2C=CNC2=CC=C1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[OH:1][C:2]1[CH:10]=[CH:9][CH:8]=[C:7]2[C:3]=1[CH:4]=[CH:5][NH:6]2.[H-].[Na+].[N+](C1C=C(S(O[CH2:26][C@@H:27]2[O:29][CH2:28]2)(=O)=O)C=CC=1)([O-])=O>CN(C)C=O.C(OCC)(=O)C.CCCCCCC>[O:29]1[CH2:28][CH:27]1[CH2:26][O:1][C:2]1[CH:10]=[CH:9][CH:8]=[C:7]2[C:3]=1[CH:4]=[CH:5][NH:6]2 |f:1.2|
|
Name
|
|
Quantity
|
0.08 g
|
Type
|
reactant
|
Smiles
|
OC1=C2C=CNC2=CC=C1
|
Name
|
|
Quantity
|
1.5 mL
|
Type
|
solvent
|
Smiles
|
CN(C=O)C
|
Name
|
|
Quantity
|
0.02 g
|
Type
|
reactant
|
Smiles
|
[H-].[Na+]
|
Name
|
|
Quantity
|
0.51 mmol
|
Type
|
reactant
|
Smiles
|
[N+](=O)([O-])C=1C=C(C=CC1)S(=O)(=O)OC[C@H]1CO1
|
Name
|
crude product
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(C)(=O)OCC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CCCCCCC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(C)(=O)OCC
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
C(C)(=O)OCC
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
After 3 hour the reaction mixture was poured into a separatory funnel
|
Duration
|
3 h
|
Type
|
WASH
|
Details
|
The organic layer was washed 3 times with a 10% solution of sodium carbonate in water
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
the organic layer was dried with sodium sulfate
|
Type
|
CUSTOM
|
Details
|
the solvent was removed by reduced pressure
|
Type
|
CUSTOM
|
Details
|
to yield crude product
|
Type
|
ADDITION
|
Details
|
Celite® (approximately 3 grams) was added
|
Type
|
CUSTOM
|
Details
|
followed by removal of the solvent under reduced pressure
|
Type
|
CUSTOM
|
Details
|
The Celite®/reaction mixture
|
Type
|
TEMPERATURE
|
Details
|
increasing
|
Type
|
CONCENTRATION
|
Details
|
the ethyl acetate concentration to 60% over 40 column volumes
|
Name
|
|
Type
|
product
|
Smiles
|
O1C(C1)COC1=C2C=CNC2=CC=C1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |